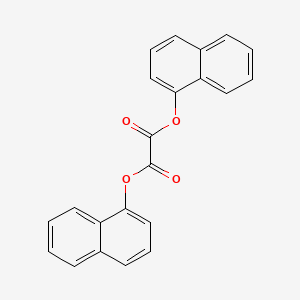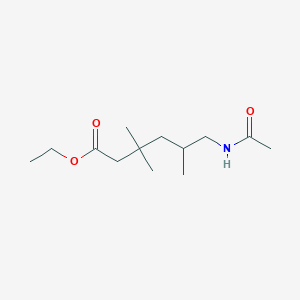![molecular formula C15H34N2O2Si2 B14354249 N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 91933-86-7](/img/structure/B14354249.png)
N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is a complex organic compound characterized by the presence of cyclohexyl, trimethylsilyl, and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with trimethylsilyl-protected ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The process may involve the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective atmospheres, such as nitrogen or argon, is common to prevent moisture and oxygen from interfering with the reaction.
化学反応の分析
Types of Reactions
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of silylated compounds.
科学的研究の応用
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protective groups, preventing unwanted reactions and enhancing the stability of the compound. The cyclohexyl group provides hydrophobic interactions, while the ethyl group contributes to the overall reactivity of the molecule.
類似化合物との比較
Similar Compounds
N,N’-Bis(trimethylsilyl)urea: Similar in structure but lacks the cyclohexyl and ethyl groups.
Trimethylsilyl-protected amines: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Uniqueness
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the combination of cyclohexyl, trimethylsilyl, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development.
特性
| 91933-86-7 | |
分子式 |
C15H34N2O2Si2 |
分子量 |
330.61 g/mol |
IUPAC名 |
3-cyclohexyl-1-trimethylsilyl-1-(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C15H34N2O2Si2/c1-20(2,3)17(12-13-19-21(4,5)6)15(18)16-14-10-8-7-9-11-14/h14H,7-13H2,1-6H3,(H,16,18) |
InChIキー |
UHLDGSOPRDVRBL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCO[Si](C)(C)C)C(=O)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
